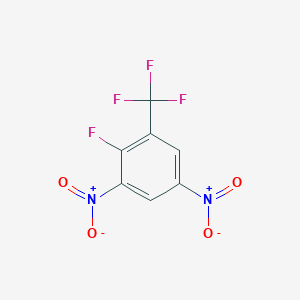

2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-fluoro-1,5-dinitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYHGXUXEKNESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene typically involves nitration reactions. One common method includes the nitration of 2-fluorobenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product . Industrial production methods often involve similar nitration processes, with careful control of reaction parameters to optimize yield and purity .

Chemical Reactions Analysis

2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The nitro groups can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups that stabilize the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields 2-fluoro-1,5-diamino-3-(trifluoromethyl)benzene .

Scientific Research Applications

2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene is primarily related to its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the fluoro and trifluoromethyl groups influence the compound’s reactivity and stability. These functional groups can interact with molecular targets, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Chloro-1,5-dinitro-3-(trifluoromethyl)benzene (CAS 350-30-1)

Structural Differences : The chloro analog replaces the fluorine atom at position 2 with chlorine.

Physicochemical Properties :

- Molecular formula: C₇H₂ClF₃N₂O₄

- Molecular weight: 270.56 g/mol

Toxicity and Safety : - Severe skin and eye irritant (skin rabbit test: 325 µg/48H SEV; eye rabbit test: 51 mg SEV).

- Low toxicity by inhalation (rat LCLo: 700 mg/m³/1H).

- Emits toxic NOₓ, F⁻, and Cl⁻ upon decomposition. Applications: Used in derivatization procedures for polyamines, though less favored than fluorinated alternatives in food sample analysis due to higher toxicity.

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

Structural Differences : Fluorine at position 1, nitro at position 2, and trifluoromethyl at position 4.

Performance :

- Superior to chloro analogs in derivatizing polyamines (e.g., putrescine, spermine) for chromatographic determination in food samples, offering better linearity, precision, and accuracy.

- Environmentally friendly sample preparation protocols have been developed using this reagent.

3,5-Bis-(trifluoromethyl)phenyl isothiocyanate

Functional Group Differences : Features an isothiocyanate group instead of nitro/fluoro substituents.

Applications : Effective in derivatizing amines but requires more complex procedures compared to nitro-fluorinated benzene derivatives.

Key Research Findings

Substituent Position Matters : The position of fluorine and nitro groups significantly impacts derivatization efficiency. For example, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene outperforms chloro analogs in food chemistry applications due to optimized electron-withdrawing effects.

Safety Trade-offs : Chloro derivatives, while structurally similar, pose higher risks as severe irritants, limiting their use in food-safe protocols.

Functional Group Versatility : Isothiocyanate-bearing analogs (e.g., 3,5-bis-(trifluoromethyl)phenyl isothiocyanate) offer alternative reactivity but require more complex workflows.

Biological Activity

2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene (CAS No. 392-96-1) is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique structural features, including the presence of multiple nitro and trifluoromethyl groups, confer distinct biological activities that are essential for its applications.

The molecular formula of 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene is CHFNO. The compound's structure is characterized by:

- Fluorine Substituents : Enhances lipophilicity and alters electronic properties.

- Nitro Groups : Known to influence biological activity through redox cycling.

- Trifluoromethyl Group : Imparts unique chemical reactivity and stability.

The biological activity of 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene is primarily attributed to its ability to interact with biological macromolecules. The nitro groups can undergo reduction to form reactive intermediates that can bind to nucleophilic sites in proteins and nucleic acids, leading to potential cytotoxic effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene has shown effectiveness against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity

Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of oxidative stress and apoptosis in targeted cells. The presence of the trifluoromethyl group enhances the compound's reactivity, potentially increasing its efficacy as a chemotherapeutic agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.

Study 2: Cytotoxicity on Cancer Cell Lines

In vitro assays were conducted to assess the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited IC values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of exposure, suggesting significant anticancer potential.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| CAS Number | 392-96-1 |

| MIC against Staphylococcus aureus | 32 µg/mL |

| IC for MCF-7 | 15 µM |

| IC for A549 | 20 µM |

Q & A

Q. What are the key considerations for synthesizing 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene?

- Methodological Answer : Synthesis typically involves sequential nitration and fluorination steps on a trifluoromethyl-substituted benzene precursor. For example:

Nitration : Introduce nitro groups at positions 1 and 5 using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Fluorination : Replace a chlorine or hydroxyl group at position 3 with fluorine via halogen exchange (e.g., using KF in polar aprotic solvents like DMSO at 80–100°C).

Critical Factors :

- Steric hindrance from the trifluoromethyl group may slow nitration; excess nitric acid or prolonged reaction times may be required .

- Monitor reaction progress via TLC or HPLC to prevent side products like 2-chloro analogs .

- Purify using column chromatography (silica gel, hexane/ethyl acetate) and verify purity via GC (>99%) .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Expect absence of aromatic protons (due to nitro and trifluoromethyl groups) and signals for any residual solvents.

- ¹⁹F NMR : Identify fluorine environments; trifluoromethyl (-CF₃) typically appears as a quartet (δ ≈ -60 ppm), while aromatic fluorine (C-F) resonates near δ -110 ppm .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (e.g., nitro group positions) .

- GC-MS : Confirm molecular ion peak (m/z ~271 for C₇H₂F₄N₂O₄) and rule out impurities .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of the benzene ring?

- Methodological Answer : The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong meta-directing, electron-withdrawing groups. Regioselective fluorination at position 3 requires:

- Precursor Design : Start with a meta-substituted intermediate (e.g., 3-chloro-1,5-dinitrobenzene) to leverage directing effects.

- Reagent Choice : Use fluorine sources like AgF or KF with crown ethers to enhance nucleophilic substitution efficiency .

- Computational Guidance : Employ DFT calculations to predict activation energies for competing substitution pathways (e.g., ortho vs. para) .

Q. How do electron-withdrawing groups influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The -CF₃ and -NO₂ groups deactivate the ring but direct substitution to specific positions:

- Activation Barriers : Use Hammett constants (σₚ for -NO₂ = +1.27; σₘ for -CF₃ = +0.43) to predict rate retardation compared to unsubstituted benzene.

- Site Selectivity : NAS occurs preferentially at the position ortho to -CF₃ and para to -NO₂ due to cumulative electronic effects.

- Experimental Validation : Perform competitive reactions with model substrates (e.g., 3-CF₃ vs. 5-NO₂ analogs) and analyze yields .

Q. What computational methods are suitable for predicting electronic properties and reaction pathways?

- Methodological Answer :

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate:

- Frontier molecular orbitals (HOMO/LUMO) for charge-transfer behavior.

- Electrostatic potential maps to identify electrophilic/nucleophilic sites .

- Mechanistic Insights : Simulate β-fluorine elimination pathways (e.g., in Ni-mediated reactions) to predict stability under thermal or catalytic conditions .

Contradiction Analysis

- Synthesis Routes : suggests SnCl₂-mediated reductions for nitro groups, while uses SnCl₂·2H₂O for diamine synthesis. This highlights the need to validate reducing agents for specific substrates to avoid over-reduction or side reactions.

- Fluorine Reactivity : notes β-fluorine elimination in organometallic intermediates, which contrasts with the stability of aromatic C-F bonds in . Researchers must distinguish between aliphatic and aromatic fluorine behavior in reaction design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.